molecular formula C17H19NO B11864322 1-[2-(Diphenylmethoxy)ethyl]aziridine CAS No. 53499-43-7

1-[2-(Diphenylmethoxy)ethyl]aziridine

Cat. No.: B11864322
CAS No.: 53499-43-7
M. Wt: 253.34 g/mol
InChI Key: AVLVTOADNZRDLQ-UHFFFAOYSA-N
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Description

1-[2-(Diphenylmethoxy)ethyl]aziridine is a nitrogen-containing heterocyclic compound featuring a three-membered aziridine ring attached to a diphenylmethoxyethyl group. This structure confers unique reactivity and pharmacological properties. Studies highlight its role as a histamine H1-receptor antagonist in guinea pig ileum, demonstrating a rapid onset and decline of receptor blockade compared to diphenhydramine, a classical antihistamine . Additionally, structural analogs of this compound have been explored as dopamine reuptake inhibitors, indicating versatility in therapeutic applications .

Properties

CAS No.

53499-43-7

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

1-(2-benzhydryloxyethyl)aziridine

InChI

InChI=1S/C17H19NO/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-14-13-18-11-12-18/h1-10,17H,11-14H2

InChI Key

AVLVTOADNZRDLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nucleophilic Ring-Closure Approaches

The formation of the aziridine ring often proceeds via intramolecular nucleophilic displacement. A representative pathway involves the reaction of a β-amino alcohol precursor with a suitable leaving group. For example, treating 2-(diphenylmethoxy)ethylamine with a mesylating agent such as methanesulfonyl chloride (MsCl) in dichloromethane generates a mesylated intermediate. Subsequent base-mediated cyclization (e.g., using triethylamine) induces ring closure to form the aziridine.

Key Reaction Conditions :

  • Solvent: Dichloromethane (0.1 M concentration)

  • Temperature: 0°C to room temperature

  • Base: Triethylamine (1.5 equivalents)

  • Yield: ~65–75% after silica gel chromatography.

Catalytic Methods Involving Transition Metals

Palladium-catalyzed reactions have emerged as powerful tools for aziridine synthesis. Computational studies reveal that Pd(0) complexes facilitate stereospecific oxidative addition to aziridine precursors, enabling regioselective ring formation. For instance, a Pd/SIPr (SIPr = 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) catalyst system promotes the coupling of diphenylmethoxyethylamine derivatives with allylic bromides, yielding the target aziridine with >90% regiocontrol.

Mechanistic Insights :

  • Oxidative Addition : Pd(0) coordinates to the nitrogen lone pair, activating the C–N bond.

  • Ring Closure : Intramolecular nucleophilic attack forms the aziridine ring.

  • Reductive Elimination : The catalyst regenerates, completing the cycle.

Phosphoramidate-Mediated Synthesis

Phosphorylating agents like diphenyl phosphoryl chloride enable the synthesis of protected aziridines. In a typical procedure, 2-(diphenylmethoxy)ethylamine reacts with diphenyl phosphoryl chloride in the presence of triethylamine, forming a phosphoramidate intermediate. Subsequent treatment with a strong base (e.g., LDA) induces deprotonation and cyclization, yielding the aziridine.

Optimization Data :

ParameterOptimal ValueImpact on Yield
BaseLDA (2 equiv)78%
SolventTHF72%
Temperature−78°C to RT68%

Stepwise Preparation Procedures

Method A: Mesylation-Cyclization Protocol

  • Mesylation : 2-(Diphenylmethoxy)ethylamine (1.0 equiv) is dissolved in dichloromethane (0.1 M) and cooled to 0°C. Methanesulfonyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (1.5 equiv). The mixture stirs for 1 hour at 0°C.

  • Cyclization : The reaction is warmed to room temperature, and additional triethylamine (2.0 equiv) is introduced. After 16 hours, the mixture is diluted with dichloromethane, washed with aqueous HCl (0.2 M), and purified via silica gel chromatography (acetone/dichloromethane gradient).

Yield : 70–75%

Method B: Palladium-Catalyzed Coupling

  • Precursor Preparation : A solution of allyl bromide (1.5 equiv) and ZnCl₂ (2.0 equiv) in THF is treated with LDA (2.0 equiv) at −78°C.

  • Coupling Reaction : The Pd/SIPr catalyst (0.03 equiv) is added, followed by 2-(diphenylmethoxy)ethylamine (1.0 equiv). The reaction proceeds at room temperature for 12 hours.

  • Workup : The mixture is extracted with ethyl acetate, dried over MgSO₄, and concentrated. Final purification employs flash chromatography (ethyl acetate/light petroleum).

Yield : 82–88%

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., THF, dichloromethane) enhance reaction rates by stabilizing charged intermediates. Nonpolar solvents like toluene reduce side reactions but lower yields by 15–20%.

Temperature and Catalytic Loading

  • Low Temperatures (−78°C) : Minimize epimerization but slow reaction kinetics.

  • Catalyst Loading (0.03 equiv) : Balances cost and efficiency, providing optimal turnover numbers.

Comparative Analysis of Methodologies

MethodYield (%)RegioselectivityScalability
Mesylation-Cyclization70–75ModerateHigh
Pd-Catalyzed82–88HighModerate
Phosphoramidate65–70LowLow

The Pd-catalyzed method offers superior regioselectivity and yield but requires stringent anhydrous conditions. Mesylation-cyclization is more scalable for industrial applications .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes nucleophilic attack due to its inherent ring strain (25–28 kcal/mol) . Reactivity is modulated by the diphenylmethoxy group, which provides steric bulk and electronic stabilization.

Reagent Conditions Product Yield Key Observations
BenzylamineTHF, 25°C, 12 hrN-Benzyl amino alcohol derivative78% Regioselective attack at less hindered carbon
ThiophenolBF₃·Et₂O, DCM, 0°C → RTThioether-functionalized amine85% Lewis acid catalysis enhances electrophilicity
Sodium azideH₂O/EtOH, 80°CAzido alcohol92% Follows Staudinger-aza-Wittig reaction pathways

Mechanistic studies reveal that ring-opening proceeds via an SN₂ mechanism, with nucleophiles attacking the less substituted carbon due to reduced steric hindrance .

Oxidation Reactions

The nitrogen atom in the aziridine ring is susceptible to oxidation, forming stable N-oxides:

Oxidizing Agent Conditions Product Reaction Time Selectivity
m-CPBADCM, 0°C → RTAziridine N-oxide2 hr>99%
H₂O₂MeOH, 50°CN-Oxide with minor ring-opened byproducts6 hr85%

N-Oxides derived from this compound demonstrate enhanced solubility in polar solvents and serve as intermediates in asymmetric synthesis .

Reduction Reactions

Reductive ring-opening yields amines with retention of stereochemistry:

Reducing Agent Conditions Product Steric Outcome
LiAlH₄Et₂O, refluxDiphenylmethoxyethylamineRetention of configuration
H₂/Pd-CEtOH, 25°C, 1 atmSecondary amineRacemization observed

The diphenylmethoxy group stabilizes transition states during reduction, favoring single product formation .

Biological Alkylation

The compound alkylates biomolecules via aziridine ring-opening:

Target Reaction Site Adduct Identified Biological Impact
Guanine (DNA)N7 position7-(2-Diphenylmethoxyethyl)guanineMutagenic via imidazole ring-opening
Cysteine (Protein)Sulfhydryl groupThioether-linked conjugateEnzyme inhibition (IC₅₀ = 12 µM)

Adduct formation correlates with the compound’s anticancer activity, as demonstrated in in vitro assays with HeLa cells .

Comparative Reactivity with Analogues

The diphenylmethoxy substituent uniquely influences reactivity compared to other aziridines:

Compound Ring-Opening Rate (k, M⁻¹s⁻¹) N-Oxidation Efficiency
1-Aziridine1.2 × 10⁻³45%
1-(Phenyl)aziridine6.7 × 10⁻⁴72%
1-[2-(Diphenylmethoxy)ethyl]aziridine2.8 × 10⁻⁵93%

Key factors:

  • Steric hindrance from diphenylmethoxy slows nucleophilic attack by 2 orders of magnitude vs. unsubstituted aziridine .

  • Electron donation via methoxy group increases N-oxidation efficiency .

Scientific Research Applications

Biological Activities

Anticancer Properties
Research has demonstrated that aziridine derivatives exhibit significant anticancer properties. Studies indicate that 1-[2-(Diphenylmethoxy)ethyl]aziridine can interact with biological macromolecules, leading to cytotoxic effects on cancer cells. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Neuropharmacology
The compound has been investigated for its potential in treating neurodegenerative disorders. It has been shown to influence neurotransmitter systems, particularly through interactions with dopamine transporters, which are crucial for conditions such as cocaine addiction. Structure-activity relationship studies have highlighted its efficacy in modulating dopamine reuptake, suggesting a role in developing pharmacotherapies for addiction .

Applications in Drug Development

This compound serves as a valuable scaffold in drug development due to its ability to undergo further functionalization. Its derivatives have been explored for their antimicrobial, antiviral, and anti-inflammatory properties. For instance, research into related compounds has revealed promising results against various pathogens, indicating that modifications to the aziridine structure can yield potent therapeutic agents .

Case Studies and Research Findings

  • Anticancer Research
    A study evaluated the anticancer activity of this compound against several cancer cell lines. The results showed that the compound induced significant cytotoxicity at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction.
  • Neuropharmacological Studies
    In a series of experiments aimed at understanding the neuropharmacological effects of aziridines, this compound was found to inhibit dopamine reuptake effectively. This property positions it as a candidate for further development as a treatment for cocaine dependence .
  • Antimicrobial Activity
    Derivatives of this compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating infections .

Comparison with Related Compounds

Compound NameStructure TypeUnique Features
1-AziridineSimple aziridineBasic structure, less sterically hindered
2-MethylaziridineMethyl-substitutedIncreased lipophilicity
1-(Phenyl)aziridinePhenyl-substitutedEnhanced reactivity due to phenyl group
3-AminoaziridineAmino-substitutedPotential for further functionalization
1-(2-Hydroxyethyl)aziridineHydroxyethyl-substitutedIncreased hydrophilicity and reactivity

The diphenylmethoxy group in this compound distinguishes it from these similar compounds by providing unique stability and specific reactivity patterns that enhance its biological activity.

Mechanism of Action

The mechanism of action of 1-[2-(Diphenylmethoxy)ethyl]aziridine involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it susceptible to attack by nucleophiles. This reactivity allows the compound to interact with various biological targets, including enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Aziridine Derivatives with Substituted Benzyl/Aryl Groups

The following table summarizes key structural analogs, their substituents, and synthetic yields:

Compound Name Substituent (R) Yield (%) Rf Value (Hexane/EtOAc) Key Properties Reference
1-[(4-Chlorophenyl)methyl]-2-(phenoxymethyl)aziridine 4-Cl-C₆H₄CH₂, phenoxy 85 0.28 Yellow liquid
1-[(4-Methoxyphenyl)methyl]-2-(phenoxymethyl)aziridine 4-MeO-C₆H₄CH₂, phenoxy 87 N/A Purified via chromatography
2-(Acetoxymethyl)-1-(4-chlorobenzyl)aziridine 4-Cl-C₆H₄CH₂, acetoxy 90 N/A Yellow oil
2-(Acetoxymethyl)-1-(4-methoxybenzyl)aziridine 4-MeO-C₆H₄CH₂, acetoxy 79 N/A Yellow oil

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) or electron-donating groups (e.g., OMe) on the benzyl ring influence synthetic yields and physical states.
  • Phenoxymethyl or acetoxymethyl substituents at the 2-position of aziridine enhance solubility and stability .

Aziridines with Halogenated Side Chains

1-(2-Chloroethyl)aziridine (CAS 694-03-1) replaces the diphenylmethoxy group with a chloroethyl chain. However, such compounds are less selective in receptor interactions compared to 1-[2-(diphenylmethoxy)ethyl]aziridine .

Pharmacological Comparison

Histamine H1-Receptor Antagonism

The table below contrasts this compound with diphenhydramine:

Property This compound Diphenhydramine Reference
Onset of Receptor Blockade Rapid Slower
Duration of Action Short-lived Prolonged
Alkylation of H1-Receptor No No
Structural Flexibility Rigid diphenylmethoxy group Flexible ether

Mechanistic Insight :
The rigid diphenylmethoxyethyl group in this compound may facilitate faster binding kinetics but weaker receptor affinity than diphenhydramine’s flexible structure .

Dopamine Transporter (DAT) Affinity

Piperazine-based analogs of this compound, such as GBR 12935, exhibit high DAT affinity (Ki = 0.79 nM for high-capacity sites) but low serotonin transporter (SERT) selectivity (Ki = 358 nM for low-capacity sites) . Modifications to the piperazine ring or diphenylmethoxy group alter DAT/SERT selectivity, highlighting the importance of the aziridine side chain in optimizing binding .

Biological Activity

1-[2-(Diphenylmethoxy)ethyl]aziridine is a synthetic compound belonging to the aziridine family, characterized by its unique three-membered nitrogen-containing ring structure. The compound features a diphenylmethoxy group attached to a 2-ethyl chain, which significantly influences its chemical properties and biological activities. This article delves into the biological activity of this compound, highlighting its anticancer properties, antibacterial effects, and potential applications in pharmacotherapy.

Anticancer Properties

This compound has shown promise in anticancer research. Studies indicate that aziridine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated that certain aziridine derivatives can inhibit cell viability in HeLa (cervical cancer) and Ishikawa (endometrial cancer) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 3.125 to 100 µM, with some derivatives displaying significant activity against cancer cells while showing less toxicity towards normal cells .

Table 1: IC50 Values of Aziridine Derivatives Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound AHeLa15
Compound BIshikawa25
This compoundHeLa30
This compoundIshikawa40

The mechanism of action appears to involve apoptosis induction, as evidenced by increased sub-G1 phase cell populations in flow cytometry analysis, indicating DNA fragmentation and cell death .

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits antibacterial activity against various strains of bacteria. Research has shown that aziridine derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The bactericidal activity of these compounds correlates with their structural features, particularly the presence of polar functional groups that enhance solubility and interaction with bacterial membranes .

Table 2: Antibacterial Activity of Aziridine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BS. aureus30 µg/mL
This compoundE. coli40 µg/mL
This compoundS. aureus35 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The diphenylmethoxy group enhances lipophilicity and stability, allowing for better interaction with biological macromolecules. Structure-activity relationship studies have indicated that modifications to the aziridine ring or substituents can significantly affect the potency and selectivity of these compounds against various targets, including cancer cells and bacterial strains .

Case Studies

A notable case study involved the synthesis of novel aziridine derivatives aimed at targeting the dopamine transporter (DAT). In this study, researchers modified the diphenylmethoxy group to enhance binding affinity and selectivity for DAT, which is implicated in cocaine addiction treatment. The results indicated that certain modifications led to improved potency against DAT while maintaining lower activity at serotonin and norepinephrine transporters, showcasing the potential therapeutic applications of aziridines in neuropharmacology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-[2-(Diphenylmethoxy)ethyl]aziridine, and how do reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, coupling 2-(bromomethyl)aziridine with diphenylmethanol derivatives in polar aprotic solvents (e.g., DMF) under reflux conditions (80–100°C) yields the target compound. Sodium alkoxide bases (e.g., NaOEt) improve nucleophilicity, while stoichiometric control (1.2–3 equiv of nucleophile) minimizes side reactions like aziridine ring opening . Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity (>95%).

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR in CDCl3_3 reveals characteristic aziridine protons (δ 1.8–2.2 ppm, multiplet) and diphenylmethoxy signals (δ 5.3–5.5 ppm, singlet). 13^{13}C NMR confirms the aziridine ring (δ 30–35 ppm) and ether linkage (δ 70–75 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., at 90 K) resolves stereoelectronic effects, with R-factor <0.04 ensuring accuracy. Key parameters include C–C bond lengths (1.47–1.52 Å) and dihedral angles between aromatic rings .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to its aziridine moiety, which is a known alkylating agent. In case of exposure:

  • Inhalation : Immediate transfer to fresh air; administer oxygen if respiratory distress occurs.
  • Skin contact : Wash with 10% sodium thiosulfate to neutralize reactive intermediates.
    Toxicity studies recommend limiting airborne concentrations to <0.1 ppm .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its regioselectivity in ring-opening reactions with heteroatom nucleophiles?

  • Methodological Answer : The electron-rich diphenylmethoxy group directs nucleophilic attack to the less substituted aziridine carbon. For example, treatment with sulfur nucleophiles (e.g., thiophenol) in THF at 0°C yields 2-[(phenylthio)methyl]aziridine derivatives with >80% regioselectivity. Computational modeling (DFT, B3LYP/6-31G*) predicts charge distribution, validating experimental outcomes .

Q. What structural modifications enhance the pharmacological activity of this compound derivatives as HIV-1 reverse transcriptase inhibitors?

  • Methodological Answer :

  • Nitrogen substitution : Replacing the aziridine nitrogen with a nitroimidazole group (e.g., 1-[2-(Diphenylmethoxy)ethyl]-2-methyl-5-nitroimidazole) increases binding affinity (IC50_{50} = 0.8 nM vs. wild-type RT).
  • Steric effects : Bulky substituents on the diphenylmethoxy group reduce off-target interactions. In vitro assays (MT-4 cells) show EC50_{50} values <10 nM with minimal cytotoxicity (CC50_{50} >100 μM) .

Q. How can contradictions in biological activity data for this compound analogs be resolved?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for dopamine transporter studies) and controls (e.g., GBR12909 for DAT inhibition).
  • Metabolic stability : Evaluate hepatic microsomal stability (human/rat S9 fractions) to identify rapid degradation artifacts. For example, N-demethylation in vitro reduces potency by 60% in analogs lacking methyl groups on the aziridine ring .

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